Enantioselective Synthesis of Troxacitabine: Exclusive Access to the L-Nucleoside Scaffold
The asymmetric synthesis of the anticancer L-nucleoside Troxacitabine (±-L-β-dioxolane-C) was accomplished starting exclusively from 1,6-anhydro-L-β-gulopyranose. This chiral pool approach is fundamentally impossible with the D-gluco analog levoglucosan, which would produce the inactive D-nucleoside enantiomer [1]. The L-gulo starting material directly installs the required absolute configuration at the nucleoside's 2'- and 4'-positions, eliminating the need for chiral resolution steps .
| Evidence Dimension | Synthetic utility for L-nucleoside construction |
|---|---|
| Target Compound Data | 1,6-Anhydro-β-L-gulopyranose: Produces Troxacitabine with correct L-configuration; anti-HIV activity EC50 values in low micromolar range in PBM and CEM cells |
| Comparator Or Baseline | 1,6-Anhydro-β-D-glucopyranose (levoglucosan): Produces D-nucleoside enantiomers with no anti-HIV activity |
| Quantified Difference | Absolute stereochemical divergence (L vs D) leads to complete loss of biological activity |
| Conditions | Multi-step synthesis evaluated in human PBM cells, CEM cells, and 2.2.15 cells |
Why This Matters
For procurement decisions, this establishes 1,6-anhydro-β-L-gulopyranose as a non-substitutable chiral building block for L-nucleoside drug discovery.
- [1] Kim HO, Shanmuganathan K, Alves AJ, Jeong LS, Beach JW, Schinazi RF, Chang CN, Cheng YC, Chu CK. Potent anti-HIV and anti-HBV activities of (−)-L-β-dioxolane-C and (+)-L-β-dioxolane-T and their asymmetric syntheses. Tetrahedron Lett. 1992;33(46):6899-6902. View Source
